Lansiodide A
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Overview
Description
Lansiodide A is a naturally occurring compound known for its unique chemical structure and potential biological activities It is a type of glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lansiodide A typically involves the extraction from natural sources, such as plants. The process begins with the collection of plant material, followed by extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. advancements in biotechnology and synthetic biology may pave the way for large-scale production through microbial fermentation or plant cell cultures.
Chemical Reactions Analysis
Types of Reactions
Lansiodide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Lansiodide A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: Researchers investigate its role in plant metabolism and its potential as a natural pesticide.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Lansiodide A exerts its effects involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Lansiodide A can be compared with other glycosides, such as:
Lansioside B: Similar in structure but differs in the sugar moiety attached.
Lansioside C: Another glycoside with distinct biological activities.
Digitoxin: A well-known cardiac glycoside with different therapeutic applications.
This compound stands out due to its unique combination of sugar and aglycone, which imparts specific biological activities not seen in other glycosides.
Properties
CAS No. |
82537-86-8 |
---|---|
Molecular Formula |
C38H61NO8 |
Molecular Weight |
659.9 g/mol |
IUPAC Name |
3-[2-[2-[6-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid |
InChI |
InChI=1S/C38H61NO8/c1-21(2)25-12-10-22(3)26(37(25,8)19-17-31(42)43)13-14-27-23(4)11-15-29-36(6,7)30(16-18-38(27,29)9)47-35-32(39-24(5)41)34(45)33(44)28(20-40)46-35/h10,25-30,32-35,40,44-45H,1,4,11-20H2,2-3,5-9H3,(H,39,41)(H,42,43) |
InChI Key |
DPUBTAIUQYXFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)C)(C)CCC(=O)O)C(=C)C |
melting_point |
174 - 175 °C |
physical_description |
Solid |
Origin of Product |
United States |
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